molecular formula C12H13ClF3N3 B1446950 5-ethyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-4-amine hydrochloride CAS No. 1795509-80-6

5-ethyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-4-amine hydrochloride

Cat. No. B1446950
CAS RN: 1795509-80-6
M. Wt: 291.7 g/mol
InChI Key: MCEXDTPUKWMEDW-UHFFFAOYSA-N
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Description

The compound “5-ethyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-4-amine hydrochloride” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms . The pyrazole ring is substituted with an ethyl group at the 5-position and a 4-(trifluoromethyl)phenyl group at the 1-position . The presence of the trifluoromethyl group could potentially impart interesting properties to this compound, as trifluoromethyl groups are often used in medicinal chemistry to improve the metabolic stability and lipophilicity of drug candidates .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazole ring, which is a heterocyclic aromatic ring containing two nitrogen atoms . The trifluoromethyl group attached to the phenyl ring is a strong electron-withdrawing group, which could influence the electronic properties of the molecule.

Scientific Research Applications

Organic Synthesis

This compound serves as an intermediate in the synthesis of various organic molecules. Its benzylic position is particularly reactive, allowing for free radical bromination and nucleophilic substitution reactions . This reactivity can be harnessed to create a wide array of derivatives with potential applications in medicinal chemistry and materials science.

Crystallography Studies

The crystal structure of derivatives of this compound has been determined by X-ray crystallography, providing insights into the molecular geometry and electronic structure . These studies are crucial for understanding the reactivity and interaction of the compound with other molecules, which is essential for the design of new drugs and materials.

Insecticide Development

One of the notable applications of this compound is in the synthesis of the insecticide Fipronil . The presence of the trifluoromethyl group enhances the insecticidal properties, making it a valuable intermediate for developing new pesticides with improved efficacy and safety profiles.

Fluorescence Applications

Derivatives of this compound have shown potential in fluorescence applications due to their rigid molecular structure . This property can be exploited in the development of fluorescent probes for biological imaging, which can help in the study of cellular processes and diagnostics.

PET Imaging Agent Research

The compound has been evaluated for its efficacy as a PET imaging agent. This application is significant in the field of medical diagnostics, where it can be used to visualize and measure biological processes in vivo, aiding in the diagnosis and monitoring of diseases.

Pharmaceutical Development

The compound’s derivatives have been used in the synthesis of pharmaceuticals, such as pexidartinib, which is an FDA-approved drug for the treatment of certain types of tumors . The trifluoromethyl group plays a key role in the pharmacological activity of these drugs, making this compound a valuable building block in drug discovery.

Future Directions

Pyrazole derivatives, including those with trifluoromethyl groups, continue to be of interest in medicinal chemistry and drug discovery due to their wide range of biological activities . Future research could focus on synthesizing and testing similar compounds to explore their potential as therapeutic agents.

properties

IUPAC Name

5-ethyl-1-[4-(trifluoromethyl)phenyl]pyrazol-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3N3.ClH/c1-2-11-10(16)7-17-18(11)9-5-3-8(4-6-9)12(13,14)15;/h3-7H,2,16H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCEXDTPUKWMEDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=NN1C2=CC=C(C=C2)C(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClF3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-ethyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-4-amine hydrochloride
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Reactant of Route 6
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